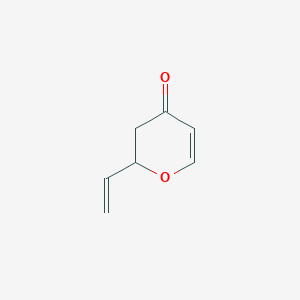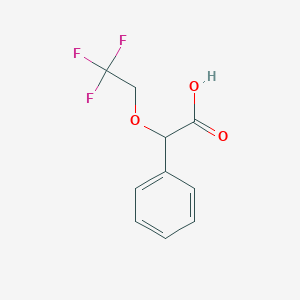
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Overview
Description
“2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid” is an organofluorine compound . It is also known by its IUPAC name, phenyl (2,2,2-trifluoroethoxy)acetic acid . The compound has a molecular weight of 234.17 . It is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid” is 1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid” is an oil at room temperature . It has a molecular weight of 234.17 .Scientific Research Applications
Interaction with Insect Attractants
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, in combination with phenylacetaldehyde, shows potential in pest management, particularly for trapping pest species of moths. This combination creates a more potent lure than either chemical alone, demonstrating both positive and negative interactions in eliciting orientation responses from moths. Such findings indicate a novel approach for pest control in agricultural settings, leveraging the synergistic effects of these compounds to enhance the efficacy of insect traps (Landolt et al., 2013).
Anti-Inflammatory and Analgesic Effects
Research into related compounds, such as vanillic acid, which shares structural similarities with 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, has shown promising anti-inflammatory and analgesic effects. These effects are attributed to the inhibition of oxidative stress, cytokine production, and NFκB activation, providing insights into potential therapeutic applications of phenylacetic acid derivatives in managing pain and inflammation (Calixto-Campos et al., 2015).
Food Safety Applications
The use of peroxy acetic acid in poultry processing to reduce microbial contamination highlights the relevance of acetic acid derivatives in food safety. While the specific application of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid in this context is not directly studied, the effectiveness of acetic acid-based solutions in eliminating pathogens like Salmonella and Campylobacter from poultry products suggests potential avenues for research into similar compounds for enhancing food safety protocols (Vaddu et al., 2020).
Environmental Toxicology
Studies on compounds like 2,4-dichlorophenoxyacetic acid, which shares a functional group with 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, provide insights into the environmental behavior and toxicology of phenylacetic acid derivatives. Such research informs the assessment of the ecological impact of these chemicals, particularly in relation to their persistence, bioaccumulation, and potential effects on non-target organisms, offering a basis for evaluating the environmental safety of similar compounds (Barnekow et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPUWBXPJLLGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid | |
CAS RN |
82027-57-4 | |
| Record name | 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


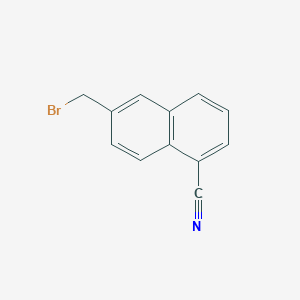
![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
amine](/img/structure/B3286107.png)
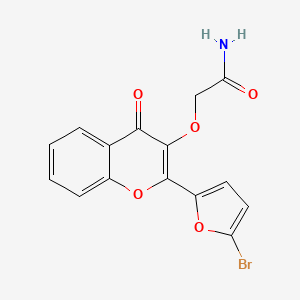
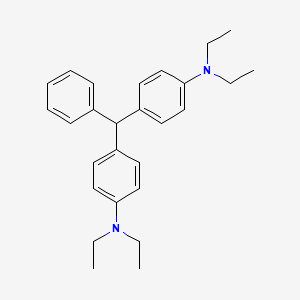
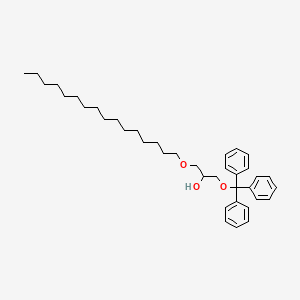
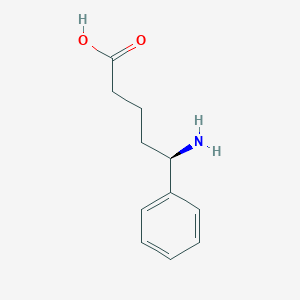
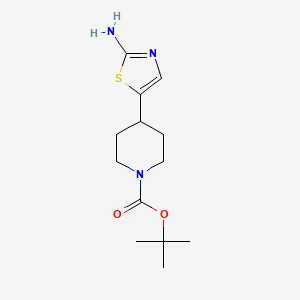
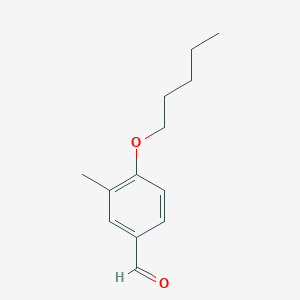
![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)
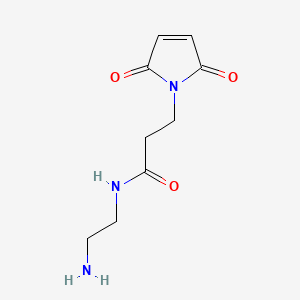
![2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B3286161.png)
